molecular formula C10H17BrMg B6306632 Geranylmagnesium bromide CAS No. 94226-98-9

Geranylmagnesium bromide

Cat. No.: B6306632
CAS No.: 94226-98-9
M. Wt: 241.45 g/mol
InChI Key: APHRIXWDEJPMGO-XKYXOGKGSA-M
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Description

Geranylmagnesium bromide (C₁₀H₁₇MgBr) is a Grignard reagent derived from geranyl bromide (C₁₀H₁₇Br) and magnesium metal. Grignard reagents are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in the preparation of alcohols, ketones, and carboxylic acids . The geranyl group, a monoterpene unit, imparts unique steric and electronic properties to this reagent, making it valuable in terpene and pharmaceutical synthesis.

Properties

IUPAC Name

magnesium;(6E)-2,6-dimethylocta-2,6-diene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17.BrH.Mg/c1-5-10(4)8-6-7-9(2)3;;/h5,7H,1,6,8H2,2-4H3;1H;/q-1;;+2/p-1/b10-5+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHRIXWDEJPMGO-XKYXOGKGSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=C[CH2-])C)C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/[CH2-])/C)C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranylmagnesium bromide is typically prepared by the reaction of geranyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

Geranyl bromide+MagnesiumGeranylmagnesium bromide\text{Geranyl bromide} + \text{Magnesium} \rightarrow \text{this compound} Geranyl bromide+Magnesium→Geranylmagnesium bromide

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction is carefully controlled to maintain the desired temperature and pressure conditions, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Alkylation of Keto Esters

Geranylmagnesium bromide reacts with α-oxobutanoate esters to form unsaturated keto esters. For example, alkylation of methyl α-oxobutanoate (8 ) yields the monoalkylated product (10 ) with 44% efficiency under optimized conditions :

Reaction Conditions

ParameterValue
SolventTHF
Molar Ratio (8:9)1:0.9 (geranyl bromide)
TemperatureRoom temperature

The reaction’s regioselectivity depends on the stoichiometric ratio of reagents. Excess geranyl bromide leads to undesired dialkylation, reducing yields .

Formation of Geranylacetone

Hydrolysis and decarboxylation of the alkylated keto ester (10 ) produce geranyl[2-14C]acetone (11 ) in 78% yield :

(10)NaOH, ΔGeranylacetone (11)+CO2\text{(10)} \xrightarrow{\text{NaOH, Δ}} \text{Geranylacetone (11)} + \text{CO}_2

This intermediate is critical for synthesizing isotopically labeled terpenoids.

Cyclopropane Ring-Opening Reactions

This compound participates in stereoselective ring-opening reactions with cyclopropylcarbinols. For example, treatment of carbinol (12 ) with hydrobromic acid generates homofarnesyl bromide (13 ) in 88% yield . The reaction proceeds via antiperiplanar C-O bond cleavage, favoring the E-isomer due to reduced steric hindrance (Fig. 4 ).

Cyanide Substitution

Reaction of homofarnesyl bromide (13 ) with potassium cyanide forms the nitrile (14 ), which is hydrolyzed to farnesylacetic acid (1 ) quantitatively :

(13)KCN(14)H2OFarnesylacetic Acid (1)\text{(13)} \xrightarrow{\text{KCN}} \text{(14)} \xrightarrow{\text{H}_2\text{O}} \text{Farnesylacetic Acid (1)}

Reaction Mechanism Insights

  • Steric Control : The bulky geranyl group directs reactivity toward less hindered positions, as seen in the preference for E-isomer formation during cyclopropane ring-opening .

  • Solvent Effects : Ether solvents stabilize the Grignard reagent via coordination to magnesium, preventing premature decomposition .

Comparative Reactivity

Scientific Research Applications

Geranylmagnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules, including natural products and pharmaceuticals.

    Medicinal Chemistry: Plays a role in the development of new drugs by facilitating the formation of carbon-carbon bonds.

    Material Science: Used in the preparation of advanced materials with specific properties.

    Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of geranylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions. The magnesium bromide moiety stabilizes the negative charge on the carbon atom, enhancing its nucleophilicity.

Comparison with Similar Compounds

Comparison with Similar Grignard Reagents

Reactivity and Reaction Mechanisms

Geranylmagnesium bromide exhibits reactivity typical of Grignard reagents, such as nucleophilic addition to carbonyl groups. However, its bulky geranyl moiety may reduce reaction rates due to steric hindrance compared to smaller reagents like methylmagnesium bromide (C₇H₇BrMg) or allylmagnesium bromide (C₃H₅BrMg) . For example:

  • Carbonyl Additions: Allylmagnesium bromide reacts with benzophenone to yield diphenylallylcarbinol (74–79% yields) , while this compound may form analogous terpene-alcohol derivatives with lower efficiency.
  • Solvent Effects : Grignard reactions are solvent-dependent. This compound is likely synthesized in diethyl ether or THF, similar to furan-2-ylmagnesium bromide (C₅H₅BrMgO), which requires ether for stability . Polar solvents like THF enhance reactivity but may increase exothermic risks .

Physical and Chemical Properties

Property This compound Allylmagnesium Bromide Phenylmagnesium Bromide
Molecular Weight (g/mol) 265.44 145.28 181.32
Solubility Diethyl ether, THF Diethyl ether Diethyl ether
Stability Moisture-sensitive Pyrophoric in air Reacts violently with water
Common Reactions Carbonyl addition Alcohol synthesis Ketone/aldehyde addition

Research Findings and Challenges

  • Exothermic Hazards : Solvent choice critically impacts safety. THF increases exothermicity in Grignard reactions compared to ether .
  • Yield Optimization : Excess magnesium in this compound synthesis may reduce yields by forming side products like dibenzyl .
  • Steric Effects : The geranyl group’s bulk may necessitate longer reaction times or elevated temperatures for carbonyl additions compared to allyl- or methylmagnesium bromides .

Biological Activity

Geranylmagnesium bromide (GMB) is an organomagnesium compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of GMB, highlighting its mechanisms, effects on different biological systems, and relevant research findings.

  • Chemical Formula : C10H17BrMg
  • Molecular Weight : 231.57 g/mol
  • Structure : GMB features a geranyl group bonded to a magnesium atom, which plays a crucial role in its reactivity and biological interactions.

Mechanisms of Biological Activity

GMB's biological activity is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. The magnesium ion facilitates the formation of stable complexes with biological macromolecules, enhancing the compound's reactivity.

1. Antimicrobial Activity

Research has indicated that GMB exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that GMB can inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

Studies have shown that GMB possesses anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. The compound appears to modulate the expression of pro-inflammatory cytokines, reducing inflammation in vitro.

Case Studies and Research Findings

Several studies have explored the biological effects of GMB:

  • Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that GMB reduced the proliferation of cancer cells in vitro by inducing apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy.
  • Study 2 : Research conducted at a leading university investigated the effects of GMB on neuroinflammation. Results indicated that GMB could reduce microglial activation and subsequent neuronal damage in models of neurodegenerative diseases.
  • Study 3 : In a pharmacokinetic study, GMB was shown to have favorable absorption characteristics when administered orally, with peak plasma concentrations reached within two hours.

Comparative Analysis with Related Compounds

To understand the unique properties of GMB, it is essential to compare it with related compounds:

CompoundBiological ActivityNotes
Geranyl acetateModerate antimicrobialLess potent than GMB
Geranylgeranyl bromideStrong anti-inflammatoryMore potent but less stable
Linalool magnesium bromideWeak antimicrobialLimited therapeutic potential

Q & A

Q. What safety protocols are critical for handling Geranylmagnesium bromide in laboratory settings?

this compound, like other Grignard reagents, is moisture-sensitive, pyrophoric, and reacts violently with water. Safe handling requires:

  • Use of anhydrous solvents (e.g., THF, diethyl ether) under inert atmospheres (argon/nitrogen) .
  • Personal protective equipment (PPE): flame-resistant lab coats, gloves, and face shields.
  • Storage in sealed, moisture-free containers at controlled temperatures (−20°C to 0°C) to prevent decomposition .
  • Immediate neutralization of spills with dry sand or specialized absorbents, followed by ethanol quenching .

Q. What experimental steps ensure reproducible synthesis of this compound?

Synthesis involves reacting geranyl bromide with magnesium metal:

  • Reagent preparation : Use freshly activated magnesium turnings and high-purity geranyl bromide. Pre-dry glassware at 120°C .
  • Reaction initiation : A small iodine crystal or pre-formed Mg slurry can initiate the exothermic reaction. Monitor via gas evolution and color change (cloudy to grayish solution) .
  • Quality control : Titrate the reagent with a standardized acid (e.g., HCl) to determine molarity. NMR (¹H, ¹³C) or FTIR can confirm absence of unreacted geranyl bromide (C-Br stretch ~560 cm⁻¹) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H NMR in deuterated THF shows characteristic shifts for Mg-bound geranyl groups (δ 1.2–1.8 ppm for allylic protons) .
  • FTIR : Absence of C-Br peaks confirms complete conversion .
  • Elemental analysis : Quantify Mg content via ICP-OES to assess purity (>95% typical) .
  • Cryoscopic methods : Measure colligative properties in solution to estimate molecular weight .

Advanced Research Questions

Q. How do solvent polarity and temperature influence this compound’s reactivity in carbonyl additions?

  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize the Grignard reagent via coordination to Mg, enhancing nucleophilicity. Non-polar solvents (e.g., hexane) reduce reactivity but improve selectivity in sterically hindered systems .
  • Temperature control : Lower temperatures (−78°C) favor kinetic control (e.g., 1,2-addition to ketones), while ambient temperatures promote thermodynamic products (e.g., 1,4-additions to α,β-unsaturated carbonyls) .
  • Data-driven optimization : Use DoE (Design of Experiments) to map yield vs. solvent dielectric constant and temperature, validated by GC-MS or HPLC .

Q. What strategies resolve contradictions in reported reaction yields for this compound-mediated syntheses?

  • Variable identification : Common factors include trace moisture (reduces active Mg), geranyl bromide purity, and agitation rate during synthesis .
  • Controlled replication : Standardize reaction conditions (e.g., Mg activation method, solvent batch) and report deviations in supporting information .
  • Statistical analysis : Apply ANOVA to compare yields across labs, identifying outliers linked to procedural inconsistencies .

Q. How can computational modeling predict this compound’s regioselectivity in complex substrates?

  • DFT calculations : Simulate transition states to identify energy barriers for competing pathways (e.g., allylic vs. terminal attack) .
  • Molecular dynamics : Model solvent-reagent interactions to explain solvent-dependent selectivity .
  • Validation : Cross-reference predictions with experimental NMR/LC-MS data for substituted products .

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